2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-
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Overview
Description
2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy- is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core, a chloro substituent, a dimethylamino phenyl group, a dimethyl thiazolyl group, and a hydroxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy- typically involves multi-step organic reactions. The starting materials often include 7-chloro-2(1H)-quinolinone, 4-(dimethylamino)benzaldehyde, and 2,5-dimethyl-4-thiazole. The synthesis may proceed through a series of condensation, cyclization, and substitution reactions under controlled conditions such as specific temperatures, pH levels, and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to DNA or RNA, interfering with replication or transcription processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2(1H)-Quinolinone derivatives with different substituents.
- Thiazole-containing compounds with similar structures.
- Other chloro-substituted quinolinones.
Uniqueness: The uniqueness of 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20ClN3O2S |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-1,3-thiazol-4-yl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C22H20ClN3O2S/c1-11-20(24-12(2)29-11)19-21(27)16-9-15(17(23)10-18(16)25-22(19)28)13-5-7-14(8-6-13)26(3)4/h5-10H,1-4H3,(H2,25,27,28) |
InChI Key |
DVENMDYPSFIIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=C(C3=CC(=C(C=C3NC2=O)Cl)C4=CC=C(C=C4)N(C)C)O |
Origin of Product |
United States |
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